N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide
Description
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-4-8-12(18)15-14-17-16-13(19-14)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGTVSGBWJALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is typically synthesized via cyclodehydration of a carboxylic acid derivative with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide, the starting material is 3-methylbenzoic acid, which introduces the 3-methylphenyl substituent at position 5 of the thiadiazole ring.
Cyclodehydration Reaction
A mixture of 3-methylbenzoic acid (3.00 mmol) and POCl₃ (10 mL) is stirred for 20 minutes at room temperature to form the corresponding acyl chloride intermediate. Thiosemicarbazide (3.00 mmol) is then added, and the reaction mixture is heated at 80–90°C for 1 hour. The cyclodehydration step proceeds via nucleophilic attack of the thiosemicarbazide sulfur atom on the electrophilic carbonyl carbon, followed by ring closure and elimination of water. After cooling, the mixture is hydrolyzed with water (40 mL), basified to pH 8 using 50% NaOH, and filtered to isolate 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine as a crystalline solid.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Solvent | POCl₃ (neat) |
| Temperature | 80–90°C |
| Reaction Time | 1 hour |
| Yield | 75–85% |
The second step involves the introduction of the pentanamide group via acylation of 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine with pentanoyl chloride. This reaction is typically conducted in anhydrous solvents under basic conditions to neutralize HCl generated during the process.
General Acylation Procedure
In a conical flask, 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine (5 mmol) is dissolved in anhydrous dimethylformamide (DMF) with stirring. Pentanoyl chloride (5.5 mmol) is added dropwise at 80°C, followed by the addition of triethylamine (6 mmol) to scavenge HCl. The mixture is heated at 90°C for 10 minutes, cooled, and diluted with ice-cold water. The precipitate is collected by filtration, acidified with dilute HCl, and recrystallized from acetic acid to yield this compound as a light beige powder.
Optimization of Acylation Conditions:
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (500 MHz, DMSO-d₆) : δ 12.23 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 2.59 (s, 3H, CH₃), 2.45 (q, 2H, J = 7.4 Hz, CH₂), 1.08 (t, 3H, J = 7.2 Hz, CH₃).
- ¹³C NMR (125 MHz, DMSO-d₆) : δ 168.77 (C=O), 161.75 (C-2), 158.47 (C-5), 130.31–126.98 (Ar-C), 20.53 (CH₃).
- FT-IR : Peaks at 1686 cm⁻¹ (C=O stretch), 1552 cm⁻¹ (N-H bend), and 757 cm⁻¹ (C-S-C vibration).
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃OS |
| Molecular Weight | 275.37 g/mol |
| Melting Point | 258–260°C |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation has been explored to reduce reaction times. A mixture of 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine and pentanoyl chloride in DMF is irradiated at 100°C for 5 minutes, achieving a 92% yield.
Solid-Phase Synthesis
A patent literature method employs polymer-supported reagents to facilitate purification. The amine is immobilized on Wang resin, acylated with pentanoic acid using DIC/HOBt coupling, and cleaved with TFA to yield the product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of DNA replication, protein synthesis, or other essential cellular processes, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and physicochemical differences between N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide and related thiadiazole derivatives from the evidence:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structure.
Key Observations:
Methoxy groups (e.g., in ) introduce polarity, balancing lipophilicity and solubility.
Molecular Weight and Steric Effects :
- The benzothiazolylsulfanyl-acetamide derivative has a significantly higher molecular weight (398.51 g/mol) due to its bulky substituent, which may influence pharmacokinetic properties like absorption and metabolism.
- The target compound’s molecular weight (283.37 g/mol) is intermediate, suggesting moderate bioavailability.
Synthetic Yields :
- Yields for analogous compounds in range from 68% to 88%, influenced by substituent reactivity. For example, benzylthio derivatives (e.g., 5h in ) show higher yields (88%) due to favorable reaction kinetics.
Thermal Stability :
- Melting points in vary widely (132–170°C), with methylthio/ethylthio derivatives (e.g., 5f, 5g) exhibiting higher thermal stability compared to chlorobenzyl derivatives (5e: 132–134°C). The target compound’s melting point is unreported but likely influenced by its aromatic substituent.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 3-methylphenyl group in the target compound may enhance binding to hydrophobic pockets in biological targets, as seen in benzothiazole-containing analogs .
- Synthetic Feasibility : Thiadiazole derivatives are typically synthesized via cyclization reactions using POCl₃ or thiosemicarbazide intermediates . The absence of direct synthesis data for the target compound suggests a need for method optimization.
Biological Activity
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features a thiadiazole ring linked to a pentanamide chain and a 3-methylphenyl group. The molecular formula is with a molecular weight of approximately 246.34 g/mol. The presence of sulfur and nitrogen in the thiadiazole ring contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymes or modulate receptor activities involved in disease pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes crucial for cell division and metabolism, which can prevent the proliferation of cancer cells.
- Oxidative Stress Induction: It can induce oxidative stress in microbial cells, leading to cell death and demonstrating antimicrobial properties.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
Research suggests that this compound may also exhibit anti-inflammatory effects. By modulating inflammatory pathways, it could potentially be used in treating conditions characterized by chronic inflammation.
Antitumor Potential
Thiadiazole derivatives are often investigated for their anticancer properties. This compound has shown promise in preclinical studies as an anticancer agent by inhibiting tumor growth in various cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other thiadiazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide | p-Tolyl group | Antimicrobial, anticancer |
| N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide | 2-Methylpropyl group | Antimicrobial |
| N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amide | Nitro group | Antibacterial |
The presence of different substituents on the thiadiazole ring significantly influences the biological activity and chemical reactivity of these compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives:
- Antimicrobial Studies: One study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Escherichia coli and Staphylococcus aureus, showing promising results for compounds similar to this compound .
- Anticancer Activity: Another research article reported on the synthesis and evaluation of new thiadiazole derivatives for anticancer activity against multiple cancer cell lines. The study highlighted the potential of these compounds in inhibiting cancer cell proliferation through enzyme inhibition .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ under reflux (90°C, 3 hours). Post-reaction, the product is precipitated by adjusting pH to 8–9 with ammonia and purified via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) . Modifications in arylpiperazine substituents (e.g., methylphenyl vs. nitrophenyl) require tailored reagent selection and stepwise purification to achieve >40% yield .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 2.44–3.57 ppm for methyl/methylene protons) and mass spectrometry for molecular weight validation. X-ray crystallography resolves spatial arrangements, particularly for the thiadiazole core and substituent orientations . Computational tools like molecular modeling further predict conformational stability .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Standard assays include:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
- Cytotoxicity assays : MTT or SRB protocols using cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinase or protease inhibition assays with fluorometric/colorimetric readouts.
These methods are adapted from studies on structurally analogous thiadiazoles and tetrazoles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature control : Gradual heating (70–90°C) minimizes side reactions.
- Purification : Sequential chromatography (normal-phase followed by amine-functionalized columns) resolves co-eluting impurities .
- Catalyst use : POCl₃ or PCl₅ improves thiadiazole ring formation .
Q. What computational strategies predict binding affinity and mechanism of action?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding sites).
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Use identical cell lines (ATCC-validated) and positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., methylphenyl substitution enhances antimicrobial potency).
- Dose-response validation : Repeat experiments with extended concentration ranges (0.1–100 µM) to confirm IC₅₀ consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
